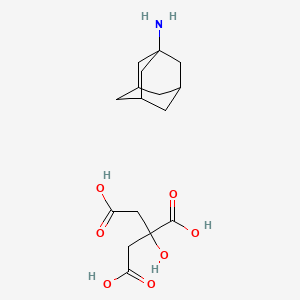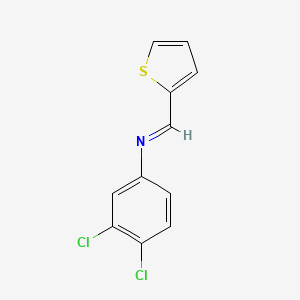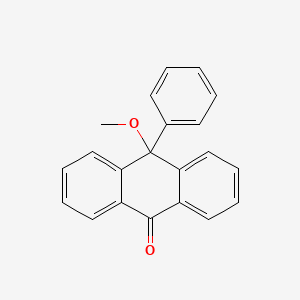
1-Adamantanamine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantanamine citrate, also known as amantadine citrate, is a compound with the molecular formula C16H25NO7 and a molecular weight of 343.38 g/mol . It is derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is notable for its applications in medicinal chemistry, particularly in the treatment of influenza and Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Adamantanamine citrate can be synthesized through various methods. One common approach involves the reaction of 1-bromoadamantane with urea and methanol in the presence of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), followed by in situ salt formation with hydrochloric acid . Another method involves condensing adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Adamantanamine citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantane derivatives with reduced functional groups.
Substitution: Formation of substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Adamantanamine citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antiviral properties, particularly against influenza A virus.
Medicine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions.
Industry: Employed in the development of drug delivery systems, including liposomes and dendrimers.
Wirkmechanismus
1-Adamantanamine citrate can be compared with other similar compounds, such as:
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: A closely related compound with similar antiviral properties.
Uniqueness: this compound is unique due to its dual role as an antiviral and antiparkinsonian agent. Its ability to inhibit the M2 proton channel and modulate neurotransmitter release sets it apart from other compounds in its class .
Vergleich Mit ähnlichen Verbindungen
- Memantine
- Rimantadine
- Amantadine hydrochloride
Eigenschaften
Molekularformel |
C16H25NO7 |
|---|---|
Molekulargewicht |
343.37 g/mol |
IUPAC-Name |
adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H17N.C6H8O7/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZPKYUPBKCZEQPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963743.png)
![methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11963750.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)
![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)



![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)




